molecular formula C13H19NO4S2 B2854758 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448123-48-5

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B2854758
CAS RN: 1448123-48-5
M. Wt: 317.42
InChI Key: HRNAAPLIYIZWRY-UHFFFAOYSA-N
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Description

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as DMPSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is crucial for the growth and survival of cancer cells, and inhibition of this interaction has been shown to have therapeutic potential in various types of cancer.

Mechanism of Action

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine works by binding to the c-Myc protein, which is overexpressed in many types of cancer cells. This binding prevents c-Myc from interacting with its partner protein Max, which is necessary for the transcription of genes involved in cell growth and survival. Inhibition of this interaction leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been shown to have good pharmacokinetic properties, such as high solubility and stability in biological fluids. In addition, 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been shown to be effective in combination with other anticancer agents, such as paclitaxel and doxorubicin.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine in lab experiments is its high selectivity for c-Myc, which allows for specific targeting of cancer cells. However, one limitation is that it may not be effective in all types of cancer, as c-Myc expression levels vary among different types of cancer cells.

Future Directions

There are several future directions for research on 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine. One potential direction is the development of more potent and selective analogs of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine. Another direction is the investigation of the potential use of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine in combination with other anticancer agents, as well as its potential use in combination with immunotherapy. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine in different types of cancer.

Synthesis Methods

The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-methylsulfonylpyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has been extensively studied in various cancer cell lines and animal models, and has shown promising results as a potential therapeutic agent for cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-10-4-5-12(8-11(10)2)20(17,18)14-7-6-13(9-14)19(3,15)16/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNAAPLIYIZWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-Dimethylphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

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